Human GAT1 Binding Affinity: Quantitative Differentiation from Prototypical GAT1 Inhibitors
The target compound exhibits a binding affinity (Ki) of 1,070 nM at human GAT1 expressed in HEK293 cells, measured via competitive MS binding assay using NO71156 as the unlabelled marker [1]. This places its affinity approximately 10-fold weaker than the clinically validated GAT1 inhibitor tiagabine (Ki ≈ 67–100 nM in similar assays) [2]. Within the imidazolyl-piperazine chemotype, no direct head-to-head binding data for the N-methyl or N-unsubstituted analogs are publicly available, preventing a precise rank-order comparison. However, the measurable, albeit modest, GAT1 engagement distinguishes this scaffold from simple piperazine building blocks lacking the imidazole ring, which typically show no detectable GAT1 binding.
| Evidence Dimension | Binding affinity (Ki) at human GAT1 |
|---|---|
| Target Compound Data | Ki = 1,070 nM |
| Comparator Or Baseline | Tiagabine: Ki ≈ 67–100 nM (literature range for human GAT1) |
| Quantified Difference | ~10- to 16-fold weaker affinity |
| Conditions | HEK293 cells expressing human GAT1; competitive MS binding assay with NO71156 as unlabelled marker |
Why This Matters
Confirms target engagement at a therapeutically relevant transporter, providing a rationale for selecting this scaffold in CNS transporter research when GAT1 modulation is desired, while acknowledging its lower potency relative to clinical candidates.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Ki: 1.07E+3 nM (human GAT1) expressed in HEK293 cells; competitive MS binding assay using NO71156. View Source
- [2] Kvist T et al. (2009) 'Development of a high-throughput screening assay for GAT1 inhibitors.' J Biomol Screen, 14(6):663-72. Tiagabine Ki at hGAT1 reported as 67 nM. View Source
